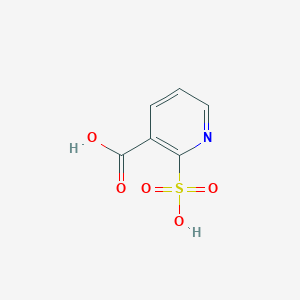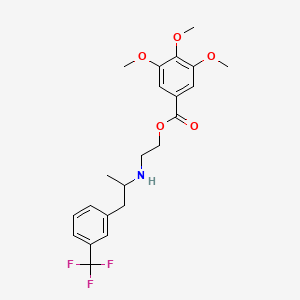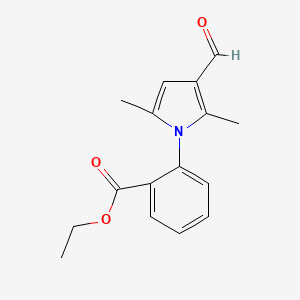
ethyl 2-(3-formyl-2,5-dimethylpyrrol-1-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(3-formyl-2,5-dimethylpyrrol-1-yl)benzoate is a synthetic organic compound that belongs to the class of esters It features a pyrrole ring substituted with formyl and dimethyl groups, attached to a benzoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3-formyl-2,5-dimethylpyrrol-1-yl)benzoate typically involves the Paal–Knorr reaction. This reaction is performed by condensing 3-aminobenzonitrile with 2,5-hexanedione to form 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile. An aldehyde group is then introduced at the 3-position on the pyrrole ring to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(3-formyl-2,5-dimethylpyrrol-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxyl group.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Ethyl 2-(3-carboxy-2,5-dimethylpyrrol-1-yl)benzoate.
Reduction: Ethyl 2-(3-hydroxymethyl-2,5-dimethylpyrrol-1-yl)benzoate.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Ethyl 2-(3-formyl-2,5-dimethylpyrrol-1-yl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the synthesis of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of ethyl 2-(3-formyl-2,5-dimethylpyrrol-1-yl)benzoate involves its interaction with biological targets such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pyrrole ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 4-(2,5-dimethylpyrrol-1-yl)benzoate: Lacks the formyl group, resulting in different reactivity and biological activity.
Ethyl 2-(3-formyl-1H-pyrrol-1-yl)benzoate: Similar structure but without the dimethyl groups, affecting its steric and electronic properties.
Ethyl 2-(3-formyl-2,5-dimethylpyrrol-1-yl)acetate: Similar ester structure but with an acetate group instead of a benzoate group.
Uniqueness
Ethyl 2-(3-formyl-2,5-dimethylpyrrol-1-yl)benzoate is unique due to the combination of its formyl and dimethyl substituents on the pyrrole ring, which confer specific reactivity and potential biological activity. This makes it a valuable compound for research in medicinal chemistry and organic synthesis.
Propiedades
Fórmula molecular |
C16H17NO3 |
|---|---|
Peso molecular |
271.31 g/mol |
Nombre IUPAC |
ethyl 2-(3-formyl-2,5-dimethylpyrrol-1-yl)benzoate |
InChI |
InChI=1S/C16H17NO3/c1-4-20-16(19)14-7-5-6-8-15(14)17-11(2)9-13(10-18)12(17)3/h5-10H,4H2,1-3H3 |
Clave InChI |
MMSNXTRUFXDDIV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=CC=C1N2C(=CC(=C2C)C=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


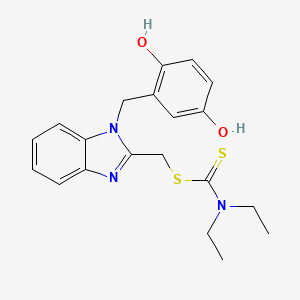

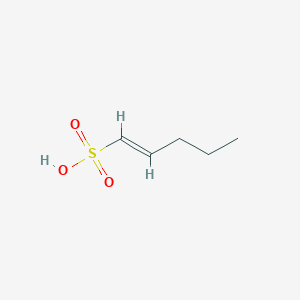
![3-[3-(3-Hydrazinyl-3-oxopropyl)-2,5-dioxo-4-propylimidazolidin-1-yl]-2-methylpropanehydrazide](/img/structure/B13777788.png)
![Acetamide, N-[2,3-dihydro-2-(3-hydroxy-2-quinolinyl)-1,3-dioxo-1H-inden-5-yl]-](/img/structure/B13777801.png)
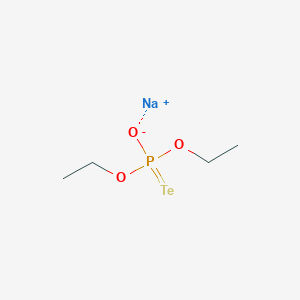

![1,4-bis-[5'-Nitropyridin-2'-yl]phenylene](/img/structure/B13777818.png)
